

CCT241161 off-target effects kinase screening

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Compound Focus: **CCT241161**

Cat. No.: S548106

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Kinase Inhibition Profile of CCT241161

CCT241161 was designed as a **pan-RAF inhibitor** but also potently inhibits several kinases in the **SRC family** [1] [2]. The table below summarizes its primary and secondary targets based on available biochemical (cell-free) IC50 data.

Kinase Target	IC50 Value	Notes / Classification
LCK (Lymphocyte-specific protein tyrosine kinase) [3] [4]	3 nM	Secondary Target / SRC Family
CRAF (RAF1) [3] [4]	6 nM	Primary Target / RAF Family
SRC (Proto-oncogene tyrosine-protein kinase SRC) [3] [4]	10 nM	Secondary Target / SRC Family
BRAF(V600E) [3] [4]	15 nM	Primary Target / RAF Family
BRAF (Wild-type) [3] [4]	30 nM	Primary Target / RAF Family
p38 MAPKs (p38 mitogen-activated protein kinases) [2]	Data in figure	Off-target (Inhibited in a kinase panel)

Experimental Considerations & Troubleshooting

Based on the primary research, here are answers to potential FAQs and troubleshooting points for researchers using **CCT241161**.

FAQ 1: What are the primary off-target effects I should be aware of when using CCT241161?

The most significant off-target effects of **CCT241161** are its potent inhibition of **SRC-family kinases (SFKs)**, particularly **SRC** and **LCK** [1] [2]. It is crucial to design control experiments to determine whether a observed phenotypic effect is due to **RAF** inhibition, **SFK** inhibition, or the combined action. Using a selective **SRC** family inhibitor as a control can help deconvolute the mechanism of action.

FAQ 2: How can I confirm the compound's activity in my cellular model?

The standard protocol is to treat the cells and analyze pathway inhibition via **Western blotting**.

- **Cell Lines Used in Validation:** WM266.4 (BRAF mutant melanoma), D04 (NRAS mutant melanoma), and A375 (BRAF V600E mutant melanoma) cells [2] [3].
- **Typical Protocol:**
 - Seed cells and allow them to adhere overnight.
 - Treat with **CCT241161** across a concentration range (e.g., **1 nM to 100 nM** for sensitive BRAF mutant lines; **0.1 μM to 10 μM** for NRAS mutant lines) for **24 hours** [2].
 - Lyse cells and perform Western blot analysis to detect levels of **phospho-MEK**, **phospho-ERK**, and **phospho-SRC** to confirm target engagement. Total protein levels should be assessed to ensure equal loading.

FAQ 3: My experiment shows unexpected activation of the MAPK pathway. Is this normal for CCT241161?

Unlike first-generation **RAF** inhibitors like vemurafenib, **CCT241161** is a "**paradox-breaking**" inhibitor and **does not induce paradoxical activation** of the **MEK/ERK** pathway in **RAS** mutant cells [1] [2]. If you observe pathway activation, it is likely not a direct effect of the compound's intended mechanism. You should investigate other experimental variables, such as cell line authenticity, serum concentration, or potential contamination.

FAQ 4: What is a recommended in vivo dosing regimen for CCT241161?

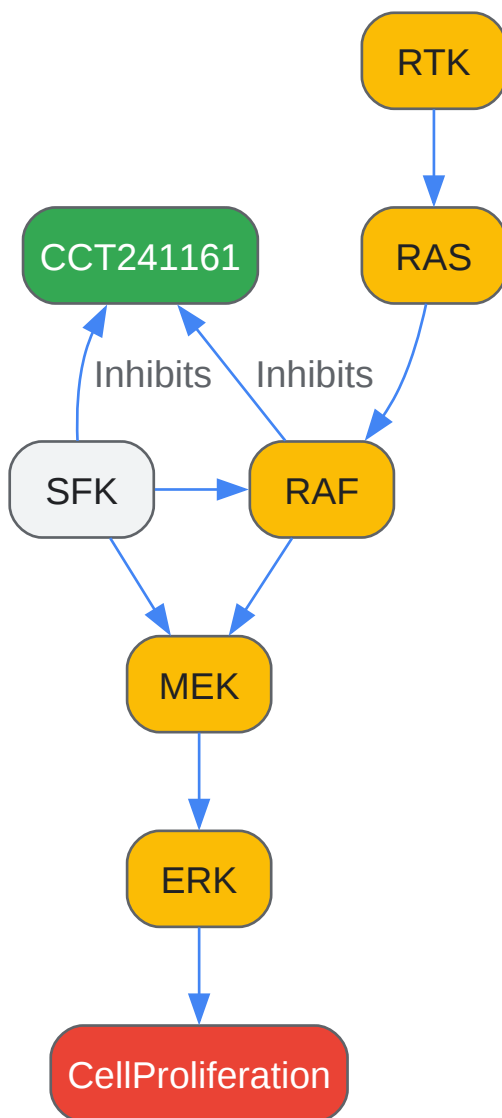
Pharmacokinetic studies support the use of **CCT241161** in mouse models.

- **Dosage:** **10 to 20 mg/kg** administered via oral gavage [2] [3].
- **Schedule:** Once daily [3].

- **Key Finding:** This regimen was effective at inhibiting the growth of BRAF mutant and PLX4720 (vemurafenib analog)-resistant tumor xenografts, and was well-tolerated without causing body weight loss in mice [2] [3].

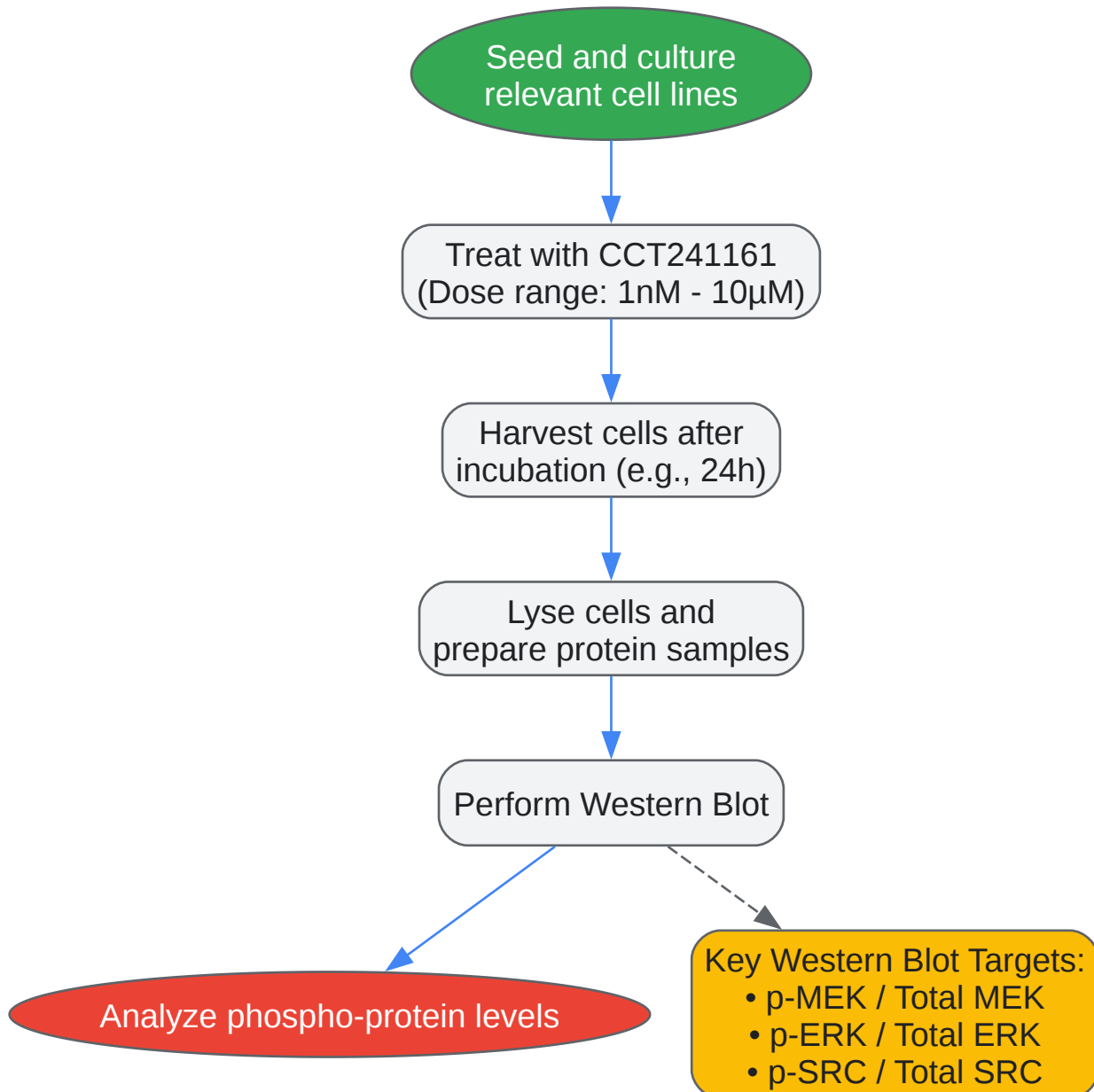
CCT241161 Signaling Pathway & Experimental Workflow

To help visualize the compound's complex mechanism of action and a typical cell-based validation workflow, please see the diagrams below.



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Diagram 1: **CCT241161**'s primary targets within a simplified RAS/MAPK signaling pathway. **CCT241161** (green) directly inhibits RAF kinases and off-target SRC-family kinases (SFKs), which can also signal into the pathway. This dual inhibition helps overcome resistance to first-generation RAF inhibitors.



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Diagram 2: A recommended experimental workflow for validating **CCT241161** activity in cells. The key readout is the reduction of phosphorylation of downstream pathway components via Western blot.

Key Limitations of Available Data

A significant gap for researchers is the lack of a publicly available, comprehensive kinase profiling screen (e.g., from platforms like KINOMEScan) specifically for **CCT241161**. While the HMS LINCS database [5] is a rich resource for such data, the provided table does not confirm the inclusion of **CCT241161**.

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